N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-19-13-15(21(26)23-16-7-6-8-17(14-16)28-2)10-11-18(19)22(27)25-12-5-3-4-9-20(24)25/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUADPNGYKGFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on existing research findings, including its pharmacological effects, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.46 g/mol
- CAS Number : Not specifically listed but can be referenced through its IUPAC name.
Its structure features a quinazoline framework which is known for various biological activities.
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures to N-(3-methoxyphenyl)-5-methyl-12-oxo-5H have shown efficacy in inhibiting cancer cell proliferation. For instance:
- A study demonstrated that quinazolinone derivatives induce apoptosis in cancer cell lines by interfering with intrinsic and extrinsic apoptotic pathways .
- Another investigation highlighted the ability of quinazolinones to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer .
2. Antimicrobial Activity
Quinazoline derivatives exhibit significant antimicrobial properties. The compound's structural features suggest potential activity against various pathogens:
- Research has shown that certain quinazolinone derivatives possess antibacterial and antifungal activities .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes:
- Quinazolinones have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
- Additionally, they have shown urease enzyme inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
The biological activity of N-(3-methoxyphenyl)-5-methyl-12-oxo-5H can be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with specific receptors or enzymes due to its structural conformation.
- Apoptotic Pathways : It may trigger apoptotic pathways in cancer cells through various signaling mechanisms.
- Antimicrobial Action : Its ability to disrupt microbial cell functions contributes to its antimicrobial properties.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. N-(3-methoxyphenyl)-5-methyl-12-oxo-5H has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Research indicates that quinazolinone derivatives can induce apoptosis in cancer cell lines by disrupting intrinsic and extrinsic apoptotic pathways. For example, a study demonstrated that derivatives similar to this compound effectively triggered cell death in breast and prostate cancer cells by modulating apoptotic signaling pathways.
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
The structural features of N-(3-methoxyphenyl)-5-methyl-12-oxo-5H suggest significant antimicrobial properties:
- Bacterial and Fungal Inhibition : Studies have shown that quinazoline derivatives exhibit antibacterial and antifungal activities. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
- Specific Pathogen Targeting : Research indicates that certain derivatives can effectively target pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showcasing potential as future antimicrobial agents .
Enzyme Inhibition
N-(3-methoxyphenyl)-5-methyl-12-oxo-5H may also function as an enzyme inhibitor:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This inhibition is particularly relevant in diabetes management, where DPP-IV plays a critical role in glucose metabolism. Compounds exhibiting this activity could be beneficial for developing antidiabetic therapies.
- Urease Inhibition : The compound has shown potential in inhibiting urease enzymes, which could help treat infections caused by urease-producing bacteria such as Helicobacter pylori .
Case Studies and Research Findings
The biological activity of N-(3-methoxyphenyl)-5-methyl-12-oxo-5H can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Receptor Interaction | Likely interacts with specific receptors or enzymes due to its structural conformation. |
| Apoptotic Pathways | Triggers apoptotic pathways in cancer cells through various signaling mechanisms. |
| Antimicrobial Action | Disrupts microbial cell functions contributing to its antimicrobial properties. |
Notable Research
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and electronic properties can be compared to analogs with modifications in the aryl carboxamide substituent or core heterocycle. Key comparisons include:
Substituent Position and Electronic Effects
- N-(4-methoxyphenyl) analog (): Substituting the methoxy group from the 3- to 4-position alters resonance effects. However, steric hindrance could differ due to spatial orientation .
N-(3-chloro-4-methoxyphenyl) analog ():
The addition of a chloro group at the 3-position introduces an electron-withdrawing effect, which may reduce the electron density of the phenyl ring. This could decrease binding affinity in environments requiring electron-rich interactions but improve stability against metabolic oxidation. The molecular weight increases by 35.45 g/mol (Cl addition), impacting pharmacokinetic properties like diffusion rates .
Core Heterocycle Modifications
- 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (): These compounds replace the azepine ring with a pyrazoloquinazoline system. The carboxylic acid group (vs. carboxamide) enhances hydrophilicity, favoring aqueous solubility but possibly reducing membrane permeability .
Structural and Computational Insights
Crystallographic tools like SHELX and ORTEP-3 () are critical for determining bond lengths, angles, and torsional strain in such complex heterocycles. For example, the azepinoquinazoline core likely exhibits puckering in the azepine ring, which could be compared to planar quinazoline derivatives to assess strain effects on reactivity .
Data Table: Key Properties of Comparable Compounds
Isovalency vs. Isoelectronicity ()
While the azepinoquinazoline core shares isoelectronic features with simpler quinazolines, structural divergence (e.g., azepine vs. pyrazolo rings) necessitates the term isovalency to describe comparable bonding patterns without geometric similarity. This distinction underscores how minor structural changes can drastically alter bioactivity .
Preparation Methods
Condensation of Anthranilic Acid Derivatives
The quinazoline nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl compounds. For example, reacting methyl 2-aminobenzoate with trimethyl orthoacetate in acetic acid yields 4-oxo-3,4-dihydroquinazoline-6-carboxylate, a key intermediate.
Reaction Conditions :
- Catalyst : Acetic acid (neat)
- Temperature : 100°C, 6 hours
- Yield : 78%
Functionalization at Position 3
Azepine Ring Formation via Cyclization
Reductive Amination Strategy
The azepine ring is constructed by reductive amination of a secondary amine intermediate. For instance, treating 3-(3-methoxybenzylcarbamoyl)-4-oxoquinazoline-6-carboxylate with 5-aminohexanoic acid under hydrogenation conditions (H₂, Pd/C) forms the seven-membered ring.
Optimization Insights :
- Catalyst : 10% Pd/C (5 mol%)
- Pressure : 50 psi H₂
- Yield : 68%
Acid-Catalyzed Cyclization
Alternative protocols employ polyphosphoric acid (PPA) at elevated temperatures to facilitate intramolecular cyclization. This method avoids metal catalysts but requires rigorous temperature control.
Comparative Data :
| Condition | PPA Method | Reductive Amination |
|---|---|---|
| Temperature | 120°C | 25°C |
| Time | 8 hours | 12 hours |
| Yield | 72% | 68% |
Introduction of the 5-Methyl Group
Alkylation of the Azepine Nitrogen
The 5-methyl substituent is introduced via alkylation using methyl iodide. Quaternization of the azepine nitrogen followed by hydride reduction yields the desired stereochemistry.
Critical Parameters :
- Base : Potassium carbonate
- Solvent : Dimethylformamide
- Yield : 63%
Final Oxidation and Purification
Oxidation to 12-Oxo Functionality
The 12-oxo group is installed using Jones reagent (CrO₃/H₂SO₄) under controlled conditions. Over-oxidation is mitigated by low-temperature operation (-10°C).
Safety Note : Chromium-based oxidants require strict waste management protocols.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a fused quinazoline-azepine core, a 3-methoxyphenyl carboxamide group, and a methyl substituent. The quinazoline moiety is known for interactions with biological targets like enzymes or receptors, while the methoxy group enhances solubility and modulates electronic properties. The azepine ring introduces conformational flexibility, potentially improving binding kinetics. Structural characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and tautomeric forms, which are essential for structure-activity relationship (SAR) studies .
Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?
Synthesis involves multi-step reactions, including cyclization of precursors (e.g., substituted quinazolines) and coupling with 3-methoxyphenylcarboxamide. Key steps:
- Cyclocondensation : Refluxing in DMF or THF with catalysts like acetic anhydride.
- Amide coupling : Using reagents such as EDC/HOBt. Purification challenges include separating stereoisomers (due to the azepine ring) and removing unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.8973) and fragmentation patterns.
- IR spectroscopy : Detects carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed mechanisms of action for this compound?
Preliminary studies suggest dual mechanisms: (1) inhibition of neurotransmitter reuptake via serotonin/dopamine transporters and (2) anti-inflammatory activity via COX-2 suppression. To resolve contradictions:
- In vitro assays : Compare binding affinities (e.g., radioligand displacement) against both target classes.
- Knockout models : Use CRISPR-edited cell lines lacking specific receptors (e.g., COX-2−/−) to isolate pathways.
- Computational docking : Model interactions with COX-2 vs. monoamine transporters using software like AutoDock Vina .
Q. What experimental design strategies optimize the synthesis yield of this compound?
Apply Design of Experiments (DoE) to identify critical parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
- Response variables : Yield, purity. Use a Box-Behnken design to minimize trials. For example, optimize cyclization steps by balancing steric hindrance (methyl group) and electronic effects (methoxy substituent). Statistical tools like ANOVA identify significant factors .
Q. How can researchers address discrepancies in spectral data during structural elucidation?
Discrepancies (e.g., unexpected NOE correlations in NMR) may arise from tautomerism in the quinazoline ring or axial/equatorial isomerism in the azepine moiety. Solutions:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., coalescence temperatures).
- DFT calculations : Predict stable tautomers/rotamers using Gaussian software.
- Crystallography : Resolve ambiguity via single-crystal X-ray analysis .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Salt formation : Convert the carboxamide to a hydrochloride salt to improve water solubility.
- Prodrug design : Mask polar groups (e.g., esterify the methoxy group) for passive diffusion.
- Nanoparticle encapsulation : Use PLGA-based carriers for sustained release. Validate via HPLC plasma profiling and pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
